molecular formula C14H20N2O4 B554782 Z-Lys-OH CAS No. 2212-75-1

Z-Lys-OH

Cat. No.: B554782
CAS No.: 2212-75-1
M. Wt: 280.32 g/mol
InChI Key: OJTJKAUNOLVMDX-UHFFFAOYSA-N
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Description

Z-Lys-OH: , also known as Nα-(Carbobenzyloxy)-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis and serves as a building block for various biochemical applications. The compound is recognized for its role as a competitive inhibitor of papain, a cysteine protease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Lys-OH typically involves the protection of the amino groups of lysine. One common method includes the use of 1-alkoxycarbonylbenzotriazoles as protecting agents. The process involves the reaction of lysine with these protecting agents to form the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Lys-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted lysine derivatives .

Scientific Research Applications

Chemistry: Z-Lys-OH is widely used in peptide synthesis as a protected lysine derivative. It serves as a building block for the synthesis of complex peptides and proteins .

Biology: In biological research, this compound is used to study enzyme inhibition, particularly the inhibition of cysteine proteases like papain. It helps in understanding the mechanisms of enzyme action and inhibition .

Medicine: Its role as a competitive inhibitor makes it a valuable tool in medicinal chemistry .

Industry: this compound is used in the production of various biochemical reagents and intermediates. Its applications extend to the synthesis of pharmaceuticals and other fine chemicals .

Comparison with Similar Compounds

Uniqueness: Z-Lys-OH is unique due to its specific protecting group, which provides stability and selectivity in peptide synthesis. Its role as a competitive inhibitor of papain also distinguishes it from other lysine derivatives .

Properties

IUPAC Name

6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTJKAUNOLVMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212-75-1
Record name .alpha.-Carbobenzoxy-L-lysine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research mentions that Z-Lys-OH did not produce the expected lactam product when reacting with a C4'-oxidized abasic site analogue. What does this suggest about the reactivity of these modified abasic sites? []

A1: The lack of lactam formation with this compound suggests that the 2'-substitutions in the C4'-oxidized abasic site analogues significantly alter their reactivity compared to the unmodified lesion. [] While the unmodified lesion readily forms a lactam with amines, indicating potential protein crosslinking, these analogues may not interact with lysine residues in the same way. This highlights the importance of considering structural modifications when designing molecules targeting specific DNA lesions.

Q2: One study investigated the impact of various thiols on Nε-Carboxymethyl-lysine (CML) formation using glyoxylic acid and this compound. What was the significance of using this compound in this context? []

A2: In this study, this compound serves as a simplified model for protein glycation. [] Researchers used it to study the impact of different thiols on CML formation without the complexities of a full protein structure. This approach allows for a more controlled investigation into the specific chemical interactions between glyoxylic acid, thiols, and the lysine side chain.

Q3: Are there analytical techniques that can be used to monitor the reaction of this compound with other molecules, like those described in the provided research? [, ]

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a common technique used to monitor reactions involving this compound. [, ] This method separates and quantifies different components within a mixture, allowing researchers to track the formation of products and disappearance of reactants over time. Additionally, mass spectrometry can be coupled with HPLC to provide structural information about the reaction products.

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